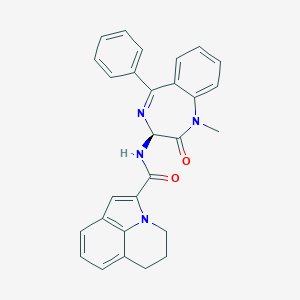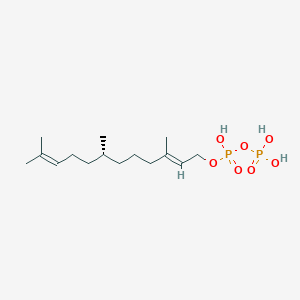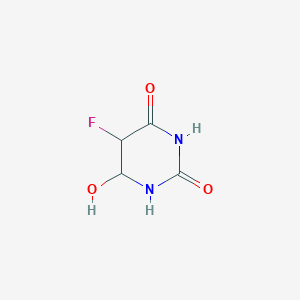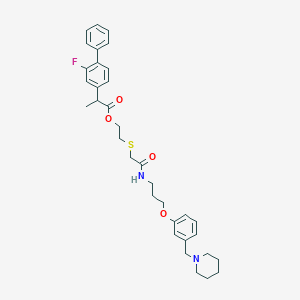
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide, also known as Flurbiprofen amide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. It is a derivative of Flurbiprofen, which is a well-known NSAID. Flurbiprofen amide has gained attention in the scientific community due to its potential as a therapeutic agent for various medical conditions.
Applications De Recherche Scientifique
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to be effective in the treatment of various medical conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are responsible for the development of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Effets Biochimiques Et Physiologiques
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has been shown to have a significant effect on various biochemical and physiological processes. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has also been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity are high. It is also stable and has a long shelf life. However, Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which limits its use in vivo.
Orientations Futures
There are several future directions for the study of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide. One possible direction is the development of new formulations that increase its bioavailability. Another direction is the study of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide can also be studied for its potential use in the treatment of other medical conditions, such as cancer and cardiovascular diseases. The study of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide can also be extended to its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its therapeutic use.
Conclusion:
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is a promising therapeutic agent that has gained attention in the scientific community due to its potential use in the treatment of various medical conditions. Its synthesis method is simple, and its yield and purity are high. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has anti-inflammatory, analgesic, and antipyretic properties and has been shown to have a neuroprotective effect. However, its low bioavailability and water insolubility limit its use in vivo. Future research can focus on the development of new formulations and the study of its potential use in the treatment of various medical conditions.
Méthodes De Synthèse
The synthesis of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide involves the reaction of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide with 3-(3-(1-piperidinylmethyl)phenoxy)propylamine and 2-(2-hydroxyethylthio)acetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is high, and the purity is also excellent.
Propriétés
Numéro CAS |
135497-86-8 |
|---|---|
Nom du produit |
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide |
Formule moléculaire |
C34H41FN2O4S |
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C34H41FN2O4S/c1-26(29-14-15-31(32(35)23-29)28-11-4-2-5-12-28)34(39)41-20-21-42-25-33(38)36-16-9-19-40-30-13-8-10-27(22-30)24-37-17-6-3-7-18-37/h2,4-5,8,10-15,22-23,26H,3,6-7,9,16-21,24-25H2,1H3,(H,36,38) |
Clé InChI |
BVNYGFVUPRMYKJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCSCC(=O)NCCCOC3=CC=CC(=C3)CN4CCCCC4 |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCSCC(=O)NCCCOC3=CC=CC(=C3)CN4CCCCC4 |
Synonymes |
flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide FP-PPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




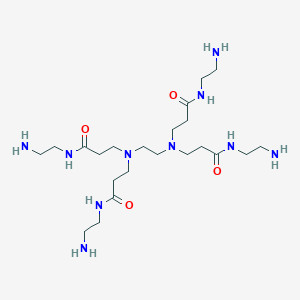
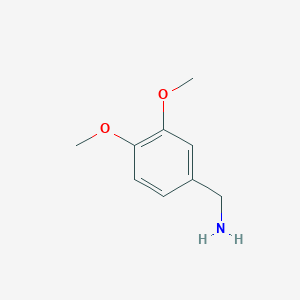
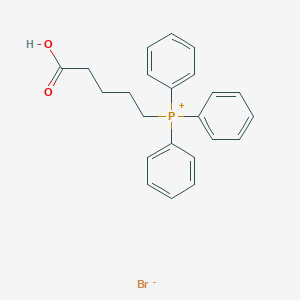
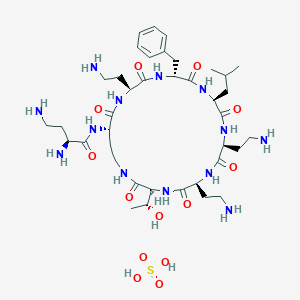

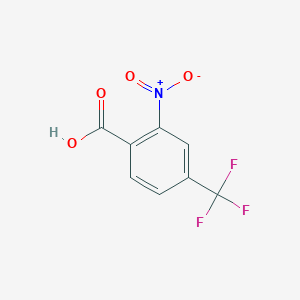
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
